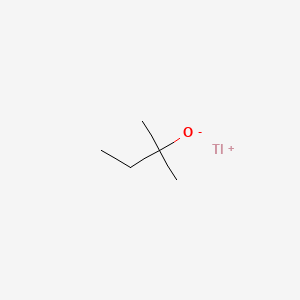![molecular formula C17H12O8 B14441510 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione CAS No. 78506-30-6](/img/structure/B14441510.png)
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is a complex organic heteropentacyclic compound. It is structurally related to sterigmatocystin, a mycotoxin produced by certain species of fungi, particularly Aspergillus. This compound is characterized by its intricate pentacyclic framework and multiple functional groups, including hydroxyl, methoxy, and dione functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione typically involves multi-step organic synthesis. The starting materials are often simpler aromatic compounds, which undergo a series of functional group transformations, cyclizations, and oxidations to form the final product. Key steps may include:
Aromatic substitution reactions: to introduce hydroxyl and methoxy groups.
Cyclization reactions: to form the pentacyclic core.
Oxidation reactions: to introduce the dione functionalities.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specialized nature of its applications. large-scale synthesis would require optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Compounds with additional carbonyl groups.
Reduction products: Compounds with hydroxyl groups replacing dione functionalities.
Substitution products: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting fungal infections and certain cancers.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione involves its interaction with various molecular targets and pathways. Its hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The compound’s pentacyclic structure may also allow it to intercalate into DNA, disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Sterigmatocystin: A structurally related mycotoxin with similar biological activities.
Dihydrodemethylsterigmatocystin: Another related compound with a similar pentacyclic structure but different functional groups.
Uniqueness
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its complex structure and multiple reactive sites make it a valuable compound for studying organic synthesis and exploring new therapeutic applications.
Propiedades
Número CAS |
78506-30-6 |
|---|---|
Fórmula molecular |
C17H12O8 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
InChI |
InChI=1S/C17H12O8/c1-22-6-4-7-8(5-2-3-23-17(5)24-7)15-9(6)10-11(16(21)25-15)13(19)14(20)12(10)18/h2-5,12,14,17-18,20H,1H3 |
Clave InChI |
MCRSJPRORJGLRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3=C(C(=O)C(C3O)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



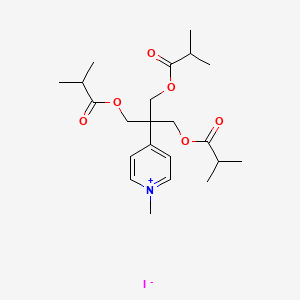
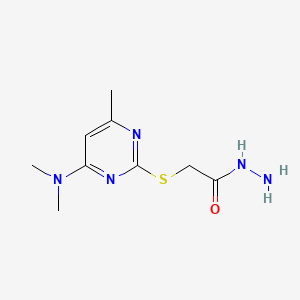
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)
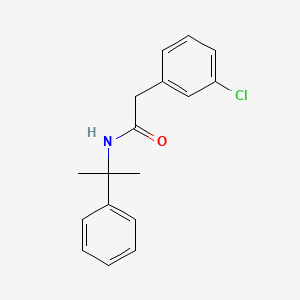
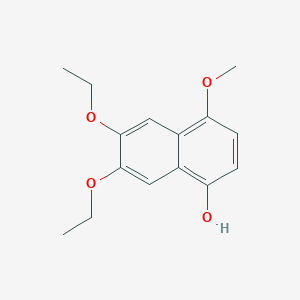
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
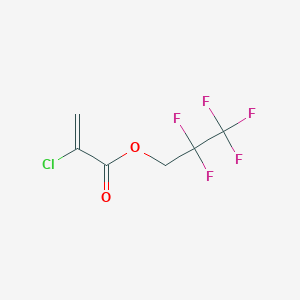

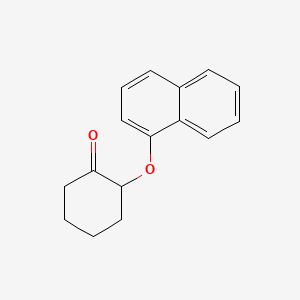

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
